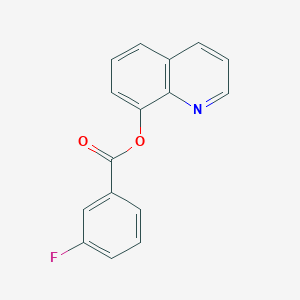

Quinolin-8-yl 3-fluorobenzoate

Beschreibung

Quinolin-8-yl 3-fluorobenzoate is an ester derivative combining a quinoline moiety with a 3-fluorobenzoate group.

The ester linkage in such compounds often confers stability and modulates solubility, making them valuable intermediates in organic synthesis or pharmacological studies.

Eigenschaften

Molekularformel |

C16H10FNO2 |

|---|---|

Molekulargewicht |

267.25 g/mol |

IUPAC-Name |

quinolin-8-yl 3-fluorobenzoate |

InChI |

InChI=1S/C16H10FNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H |

InChI-Schlüssel |

MOHPFGWDSJMANW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)F)N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 3-fluorobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile under heating conditions .

Industrial Production Methods: While specific industrial production methods for Quinolin-8-yl 3-fluorobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ester functionality in Quinolin-8-yl 3-fluorobenzoate undergoes hydrolysis under basic conditions to yield 3-fluorobenzoic acid and quinolin-8-ol.

Reaction Conditions

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond.

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Reaction Time | 12 hours | |

| Product | 3-Fluorobenzoic acid |

Nucleophilic Aromatic Substitution

The fluorine atom on the benzoate ring participates in nucleophilic substitution reactions due to its strong electron-withdrawing effect.

Example Reaction :

-

Nucleophile : Amines, thiols, or alkoxides

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures

-

Outcome : Replacement of fluorine with nucleophiles (e.g., –NH<sub>2</sub>, –SH)

Key Insight :

The meta-fluorine position relative to the ester group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

Electrophilic Substitution on the Quinoline Ring

The quinoline moiety undergoes electrophilic substitution, primarily at the C5 and C7 positions, due to electron density distribution.

Documented Reactions :

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups.

-

Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> adds sulfonic acid groups.

Challenges :

Steric hindrance from the bulky benzoate group may reduce reaction rates compared to unsubstituted quinolines.

Transesterification

The ester group reacts with alcohols under acidic or basic conditions to form new esters.

General Procedure :

-

Catalyst : H<sub>2</sub>SO<sub>4</sub> or NaOR

-

Solvent : Excess alcohol (e.g., methanol, benzyl alcohol)

Example :

Reaction with methanol produces methyl 3-fluorobenzoate and quinolin-8-ol.

Stability and Side Reactions

Quinolin-8-yl 3-fluorobenzoate exhibits moderate stability but decomposes under harsh conditions:

| Condition | Outcome | Source |

|---|---|---|

| Strong acids (HCl) | Ester hydrolysis accelerated | |

| High temperatures | Degradation to quinoline byproducts | |

| UV light | Radical formation (unconfirmed) |

Stability Data :

Comparative Reactivity of Analogous Compounds

The table below contrasts reactions of Quinolin-8-yl 3-fluorobenzoate with structurally similar esters:

Wissenschaftliche Forschungsanwendungen

Chemistry: Quinolin-8-yl 3-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .

Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer .

Industry: In the industrial sector, Quinolin-8-yl 3-fluorobenzoate can be used in the development of new materials with specific electronic or optical properties .

Wirkmechanismus

The mechanism of action of Quinolin-8-yl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

To contextualize Quinolin-8-yl 3-fluorobenzoate, we analyze structurally and functionally related compounds, focusing on molecular features, applications, and key distinctions.

Table 1: Comparative Analysis of Quinolin-8-yl Derivatives and Fluorobenzoate Esters

Structural and Functional Comparisons

A. Ester vs. Amide Derivatives

- Quinolin-8-yl 3-fluorobenzoate vs. 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide: While both contain a quinolin-8-yl group, the former is an ester, and the latter is an amide. The trifluoroacetamide derivative exhibits strong electron-withdrawing properties due to the CF₃ group, making it effective as a bidentate ligand in organoboron photocatalysts . In contrast, the 3-fluorobenzoate ester’s stability and solubility may favor its use as a building block in heterocyclic chemistry .

B. Fluorobenzoate Esters with Varying Cores

- 4,4,6-Trimethyl... 3-fluorobenzoate vs. The simpler methyl ester serves as a precursor in hydrazide synthesis, as demonstrated in the preparation of antitumor agents .

C. Triflate vs. Benzoate Esters

- Quinolin-8-yl triflate is a reactive trifluoromethanesulfonate ester, often employed in palladium-catalyzed cross-coupling reactions due to its superior leaving-group ability . In contrast, benzoate esters like Quinolin-8-yl 3-fluorobenzoate are less reactive but more thermally stable, favoring applications requiring prolonged stability.

Pharmacological and Industrial Relevance

- 4,4,6-Trimethyl... 3-fluorobenzoate : Marketed as a heterocyclic building block, this compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) suggests niche research applications or challenges in synthesis scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Quinolin-8-yl 3-fluorobenzoate?

- Methodology : The compound can be synthesized via O-acylation of 8-hydroxyquinoline with 3-fluorobenzoyl chloride. Key parameters include:

- Base selection : Triethylamine or potassium carbonate to deprotonate the hydroxyl group .

- Solvent : Acetonitrile or dichloromethane under reflux or microwave-assisted heating (80°C for 20 minutes) to enhance reaction efficiency .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

- Troubleshooting : Monitor reaction progress via TLC (UV visualization at 254 nm) to avoid over-acylation or side products .

Q. Which spectroscopic techniques are most reliable for characterizing Quinolin-8-yl 3-fluorobenzoate?

- Key Techniques :

- NMR Spectroscopy : and NMR in CDCl to confirm ester linkage (δ ~8.5 ppm for quinoline protons, δ ~165 ppm for carbonyl) .

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1260 cm (C-F stretch) .

- GC-MS/EI-MS : For purity assessment and molecular ion identification (e.g., m/z 297 for [M]) .

Q. How can researchers ensure compound stability during storage and handling?

- Storage : Protect from light and moisture in amber vials at -20°C.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the ester bond .

Advanced Research Questions

Q. How do computational methods like Hirshfeld surface analysis enhance understanding of molecular interactions in Quinolin-8-yl 3-fluorobenzoate?

- Application : Hirshfeld analysis reveals intermolecular interactions (e.g., C–H···O, π-π stacking) critical for crystal packing and stability.

- Protocol : Use CrystalExplorer software with X-ray crystallographic data (e.g., CIF files) to generate 2D fingerprint plots. Key interactions (e.g., F···H contacts) can explain melting point variations across derivatives .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data between studies?

- Root Causes : Discrepancies may arise from solvent polarity (NMR shifts), crystal polymorphism, or impurities.

- Mitigation :

- Validate NMR assignments using 2D techniques (HSQC, HMBC) .

- Compare experimental XRD patterns with simulated data from software like Mercury (CCDC) to identify polymorphic forms .

Q. How do structural modifications at the benzoate moiety influence biological activity?

- Case Study : Replace 3-fluoro with electron-withdrawing groups (e.g., NO) to study SAR in receptor binding assays.

- Experimental Design :

- Synthesize analogs via parallel synthesis.

- Test cytotoxicity using MTT assays (e.g., against cancer cell lines) and compare with parent compound .

Methodological Considerations

- Controlled Substance Compliance : If the compound is regulated (e.g., structural analogs like PB-22 are Schedule I), ensure DEA licensing and secure storage protocols .

- High-Throughput Screening : Use automated liquid handlers for parallel synthesis and robotic plate readers for rapid bioactivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.